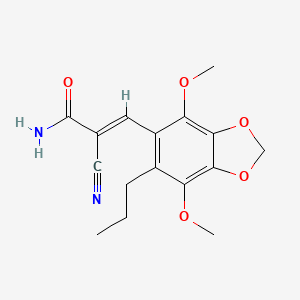![molecular formula C24H23N5O9S B11483330 ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483330.png)
ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that incorporates multiple functional groups, including oxazole, benzodioxole, and thiazolopyrimidine moieties
Preparation Methods
The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxole and thiazolopyrimidine intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups and the oxazole ring allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the thiazolopyrimidine moiety, typically using hydrogenation or metal hydrides.
Substitution: The benzodioxole and oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The oxazole and thiazolopyrimidine moieties are key to its activity, as they can form hydrogen bonds and other interactions with target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other oxazole and thiazolopyrimidine derivatives, which share structural features and reactivity patterns. ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[({5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-YL}FORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new pharmaceuticals and materials. Further research into its properties and applications is likely to yield important insights and advancements.
Properties
Molecular Formula |
C24H23N5O9S |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
ethyl 5-[[6,7-dimethoxy-4-[(Z)-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbonyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C24H23N5O9S/c1-4-35-23(32)16-8-12(38-28-16)7-13-14(19-21(37-11-36-19)20(34-3)18(13)33-2)10-25-27-22(31)15-9-17(30)29-5-6-39-24(29)26-15/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,27,31)/b25-10- |
InChI Key |
MYVFFIKDSRSZAT-MRUKODCESA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC(=O)N5C=CSC5=N4 |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC(=O)N5C=CSC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11483253.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide](/img/structure/B11483260.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483270.png)
![Ethyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11483272.png)
![N'-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide](/img/structure/B11483280.png)
![[3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol](/img/structure/B11483283.png)
![Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate](/img/structure/B11483297.png)
![ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11483303.png)

![N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine](/img/structure/B11483309.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11483316.png)
![ethyl 5-({4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483329.png)

![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483357.png)
